Cholesteryl butyl ether

Membrane biophysics Differential scanning calorimetry DPPC model membranes

Researchers investigating membrane biophysics or cellular lipid uptake face a critical challenge: cholesteryl esters are rapidly hydrolyzed by intracellular lipases, confounding cumulative uptake measurements. Cholesteryl butyl ether (CAS 10322-03-9) eliminates this variable. Its non-hydrolyzable ether linkage resists enzymatic cleavage, enabling accurate metabolic tracing. Critically, at the C4 chain-length threshold, its membrane-condensing and permeability-reducing activities are fully extinguished-producing zero reduction in DPPC phase transition energy and liposomal glucose permeability. This makes it the definitive negative control for benchmarking cholesterol, cholesteryl methyl ether, and ethyl ether in bilayer studies. For liquid crystal formulators, it offers a predictable crystal→cholesteric→isotropic phase sequence with no blue-phase polymorphism. ≥95% purity. Standard packaging 100 mg and 500 mg; bulk quantities and custom synthesis available. Immediate global shipping for R&D use.

Molecular Formula C31H54O
Molecular Weight 442.8 g/mol
CAS No. 10322-03-9
Cat. No. B076474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl butyl ether
CAS10322-03-9
Molecular FormulaC31H54O
Molecular Weight442.8 g/mol
Structural Identifiers
SMILESCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C31H54O/c1-7-8-20-32-25-16-18-30(5)24(21-25)12-13-26-28-15-14-27(23(4)11-9-10-22(2)3)31(28,6)19-17-29(26)30/h12,22-23,25-29H,7-11,13-21H2,1-6H3
InChIKeyRNIJCNIWUSGVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Butyl Ether – Properties & Procurement


Cholesteryl butyl ether (CAS 10322-03-9, C₃₁H₅₄O, MW 442.76), systematically named (3β)-3-butoxycholest-5-ene, is a synthetic cholesterol derivative in which the 3β-hydroxyl group of cholesterol is replaced by an n-butyl ether moiety (-O-C₄H₉). This substitution eliminates hydrogen-bond donor capacity (HBD = 0) and preserves a single hydrogen-bond acceptor, yielding a computed XlogP of 10.3 and a topological polar surface area of only 9.2 Ų [1]. The compound belongs to the cholesteryl alkyl ether homologous series, several of whose members exhibit enantiotropic cholesteric (chiral nematic) liquid-crystalline mesophases upon melting [2]. Its non-hydrolyzable ether linkage distinguishes it fundamentally from the more widely studied cholesteryl esters, making it a critical probe in membrane biophysics, lipoprotein metabolism, and thermotropic liquid crystal research.

1
Membrane biophysics probe

Clean negative control: incorporates into bilayers with zero condensing effect or permeability reduction.

2
Non‑metabolizable tracer

Ether linkage resists intracellular hydrolysis; enables cumulative lipoprotein‑derived cholesterol uptake tracking.

3
Liquid crystal research

Shortest straight‑chain ether forming cholesteric mesophase; predictable crystal→cholesteric→isotropic sequence.

Why Substitution Fails for Cholesteryl Butyl Ether


Cholesteryl alkyl ethers cannot be treated as interchangeable homologues within the series, nor can a cholesteryl ester of similar chain length substitute for the ether. The ether linkage renders the molecule resistant to enzymatic hydrolysis by mammalian lipases and esterases, a property exploited in metabolic tracing but one that also fundamentally alters its interaction with phospholipid bilayers [1]. Critically, the membrane-ordering capacity of cholesteryl ethers is exquisitely sensitive to the size and hydrophobicity of the O-alkyl substituent: short-chain ethers (methyl, ethyl) retain substantial cholesterol-like condensing and permeability-reducing effects, whereas the butyl homologue resides at the functional threshold where these bioactivities are fully extinguished [1]. Simultaneously, the thermotropic mesophase behaviour of cholesteryl ethers differs systematically from that of their ester counterparts, with compressed transition temperature ranges, lower clearing points, and the absence of blue phases [2]. These orthogonal structure–activity relationships mean that selecting the wrong chain-length ether or mistakenly substituting an ester for an ether will produce qualitatively different experimental outcomes, as quantified in Section 3.

Chain‑length sensitivity

Membrane‑condensing activity drops sharply from C1 methyl (full activity) to C4 butyl (zero activity); selecting ethyl or propyl ether would introduce partial ordering, compromising negative‑control conditions.

Ester cannot replace ether

Cholesteryl butyrate undergoes rapid intracellular hydrolysis; using the ester would release free cholesterol and lose tracer fidelity, whereas the butyl ether remains intact over extended periods.

Mesophase profile shift

Ether series lacks blue phases and shows lower clearing points compared to esters; substituting an ester for the ether alters the liquid‑crystalline phase diagram and optical response.

Quantitative Evidence: Cholesteryl Butyl Ether vs Analogs


Membrane Phase Transition Modulation vs. Methyl & Ethyl Ethers

In a direct head-to-head study using differential scanning calorimetry (DSC) on dipalmitoylphosphatidylcholine (DPPC) bilayers, cholesteryl butyl ether produced NO detectable effect on the gel-to-liquid-crystalline phase transition energy, in stark contrast to cholesteryl methyl ether and cholesteryl ethyl ether, both of which reduced the transition energy nearly as effectively as free cholesterol [1]. Separately, cholesteryl butyl ether showed ZERO reduction in glucose permeability of liposomal membranes, whereas cholesteryl methyl ether achieved 62% and cholesteryl ethyl ether achieved 33% of the permeability-reducing effect of cholesterol [1]. This binary functional switch—from full activity to complete inactivity—occurs between the ethyl (C2) and butyl (C4) ethers, with the n-propyl (C3) ether displaying only a marginal residual effect.

Membrane‑Ordering Comparison
Head‑to‑head
0% permeability reduction
Chol‑Me: 62% | Chol‑Et: 33%
Complete loss of membrane‑ordering function; clean negative control.
Liposomal glucose permeability assay, egg PC bilayers
Membrane biophysics Differential scanning calorimetry DPPC model membranes

Monolayer Condensing Effect as a Silent Membrane Probe

In mixed monolayer experiments with phosphatidylcholines at the air-water interface, cholesteryl butyl ether and cholesteryl isopropyl ether displayed no deviation from the simple additivity rule—i.e., no condensing effect—whereas cholesteryl methyl ether, cholesteryl ethyl ether, and cholesteryl (2′-hydroxy)-3-ethyl ether exhibited a clear positive condensing effect indicative of favourable sterol-phospholipid interaction [1]. The cholesteryl ethers showed a systematic reduction in interfacial stability with increasing hydrophobicity of the ether-linked moiety, and the butyl ether marks the point in the homologous series where the condensing interaction is fully abolished [1].

Monolayer Condensing Effect
Head‑to‑head
No condensing effect
Chol‑Me: clear condensing | Chol‑Et: clear
Shortest straight‑chain ether with complete loss of interfacial activity.
Mixed monolayers with PC, air‑water interface
Langmuir monolayers Phospholipid-sterol interaction Condensing effect

NMR Molecular Dynamics: Ether vs. Ester Ring Motions

High-resolution ¹³C NMR studies on cholesteryl ethers (caproyl C6, myristyl C14, oleyl C18:1) versus their corresponding cholesteryl esters revealed that near the isotropic liquid–to–liquid crystalline transition, the steroid ring C3 and C6 ¹³C linewidths—and the rotational correlation times τᵣₓ and τᵣ₂ derived from these linewidths—are consistently larger for the ether than for the ester analogue [1]. For cholesteryl oleyl ether, the isotropic liquid→cholesteric phase transition occurs at 29 °C, substantially lower than the corresponding transition of cholesteryl oleate, while retaining qualitatively identical phase sequences [1]. This demonstrates that replacing the ester carbonyl with an ether oxygen slows steroid ring reorientation dynamics in the liquid-crystalline phase, a property that propagates across the homologous series to the C4 butyl member.

NMR Ring Dynamics
Cross‑study comparable
Larger ¹³C linewidths, slower τᵣ
Cholesteryl oleyl ether transition at 29 °C
Ether slows steroid ring reorientation vs. ester, affecting viscoelastic response.
¹³C NMR at 50.3 MHz in CDCl₃
¹³C NMR spectroscopy Rotational correlation times Liquid-crystalline phase dynamics

Thermotropic Mesophase Range: Ether vs. Ester Series

A systematic DSC, polarizing microscopy, and X-ray powder diffraction study of nine even-numbered saturated cholesteryl alkyl ethers (C4 through C20) demonstrated that mesophase transition temperatures for the ether series vary over a much narrower range than those of the corresponding cholesteryl esters and are uniformly lower [1]. Seven of the nine saturated ethers examined melt directly into stable cholesteric liquid-crystalline mesophases, with the butyl (C4) member being the shortest homologue to exhibit this behaviour [1]. Furthermore, an independent survey of steroidal ether lipids confirmed that cholesteryl ethers lack the blue phases (BPI, BPII, BPIII) observed in many cholesteryl esters, a consequence of the altered pitch length and chiral interactions arising from the ether linkage [2].

Mesophase Range
Class‑level
Narrower range, no blue phases
Crystal→cholesteric→isotropic sequence
Simpler thermal phase diagram compared to cholesteryl butyrate.
DSC, polarizing microscopy, XRPD
Thermotropic liquid crystals Cholesteric mesophase Structure–property relationships

Metabolic Stability vs. Cholesteryl Butyrate

Cholesteryl alkyl ethers are established as non-hydrolyzable analogues of cholesteryl esters: the ether bond is resistant to cleavage by mammalian cellular lipases and esterases that rapidly hydrolyse the corresponding ester linkage [1]. Cholesteryl butyrate (C4 ester, CAS 521-13-1) undergoes intracellular hydrolysis to release free cholesterol and butyrate, whereas cholesteryl butyl ether (C4 ether, CAS 10322-03-9) remains intact following cellular uptake, accumulating as a chemically unaltered tracer [1][2]. This differential metabolic fate has been exploited in numerous studies employing radiolabeled cholesteryl ethers (e.g., [³H]cholesteryl linoleyl ether) to quantify cumulative lipoprotein-derived cholesterol uptake in tissues over extended time periods without confounding by re-esterification or efflux [2].

Metabolic Stability
Class‑level
Non‑hydrolyzable (intact uptake)
Cholesteryl butyrate: rapidly hydrolyzed
Mandatory for cumulative tracer studies without free cholesterol release.
Cultured fibroblasts, in vivo rodent models
Non-hydrolyzable tracer Lipoprotein metabolism Cellular cholesteryl ester uptake

Application Scenarios for Cholesteryl Butyl Ether


Negative Control for Membrane-Ordering Studies

When an experimental design requires a cholesterol-skeleton probe that incorporates into phospholipid bilayers without inducing a condensing effect or reducing membrane permeability, cholesteryl butyl ether is the recommended choice among commercially available cholesteryl alkyl ethers. As demonstrated by Demel et al. [1], the butyl ether produces zero reduction in DPPC phase transition energy and zero reduction in liposomal glucose permeability, making it a clean negative control against which the activity of cholesterol, cholesteryl methyl ether (62% permeability reduction), and cholesteryl ethyl ether (33% permeability reduction) can be benchmarked. Its computed XlogP of 10.3 and zero H-bond donor capacity confirm that membrane partitioning is driven purely by hydrophobic matching and sterol ring insertion, with no contribution from headgroup hydrogen bonding [2].

Non-Metabolizable Cholesterol Tracer

For in vitro and in vivo studies quantifying cumulative cellular uptake of lipoprotein-derived cholesteryl ester, cholesteryl butyl ether provides a hydrolysis-resistant surrogate that avoids the confounding effects of intracellular ester cleavage, free cholesterol re-esterification, and cholesterol efflux [1]. Unlike cholesteryl butyrate, which is rapidly hydrolysed by lysosomal acid lipase and neutral cholesteryl ester hydrolase, the corresponding butyl ether remains chemically intact over extended incubation periods, enabling accurate cumulative uptake measurements. This application builds on the well-established use of longer-chain cholesteryl ethers (e.g., cholesteryl linoleyl ether, cholesteryl oleyl ether) as non-hydrolyzable tracers, with the butyl variant offering a short-chain option for studies where the alkyl chain length itself is an experimental variable [2].

Cholesteric Liquid Crystal Formulation

Formulators of cholesteric liquid crystal mixtures for temperature-sensing, optical filtering, or display applications can select cholesteryl butyl ether when a low clearing point and the absence of blue-phase polymorphism are desired. The ether homologous series exhibits a narrower mesophase temperature range and uniformly lower transition temperatures than the corresponding esters [1], and the complete absence of blue phases (BPI/BPII/BPIII) simplifies the thermal phase diagram compared to cholesteryl butyrate or other short-chain cholesteryl esters [2]. This predictable crystal→cholesteric→isotropic liquid phase sequence facilitates mixture design for applications where a single, well-defined cholesteric reflection band must be maintained across the operating temperature range.

SAR Studies of Sterol 3-Position

Cholesteryl butyl ether serves as a defined chemical probe in systematic SAR investigations of how the sterol 3-position oxygen functionality governs lipid packing and membrane physical properties. Its complete lack of condensing and permeability-modulating activity, contrasted with the partial activity of the ethyl ether and the full activity of cholesterol, maps a functional threshold at the C4 chain length [1]. The ether also possesses a smaller topological polar surface area (9.2 Ų) and higher hydrophobicity (XlogP = 10.3) than any hydroxy-substituted cholesterol analogue [2], making it a useful reference compound for computational modelling of sterol–phospholipid interaction energetics where the contribution of hydrogen bonding must be computationally 'turned off.'

Application
Selection Property
Validation Focus
Membrane biophysics – negative control
Zero membrane-condensing activity
Benchmark permeability reduction vs. cholesterol methyl/ethyl ethers
Lipoprotein uptake tracer
Non‑hydrolyzable ether linkage
Confirm intracellular stability vs. cholesteryl butyrate
Cholesteric liquid crystal mixtures
Narrower mesophase range, absence of blue phases
Verify crystal→cholesteric→isotropic phase sequence
Sterol 3‑position SAR probe
Complete loss of condensing activity at C4
Map functional threshold against alkyl chain length
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